Home > Products > Screening Compounds P140511 > PROTAC CDK9/CycT1 Degrader-2
PROTAC CDK9/CycT1 Degrader-2 -

PROTAC CDK9/CycT1 Degrader-2

Catalog Number: EVT-12500046
CAS Number:
Molecular Formula: C30H36N4O6S2
Molecular Weight: 612.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of PROTAC CDK9/Cyclin T1 Degrader-2 involves several key methodologies:

  1. Design and Development: The compound is synthesized by linking a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. Commonly used E3 ligases include cereblon (CRBN) and von Hippel-Lindau (VHL) ligases. The choice of E3 ligase significantly influences the degradation efficiency and selectivity of the PROTAC .
  2. Chemical Synthesis Techniques: The synthesis typically employs standard organic chemistry techniques such as:
    • Coupling Reactions: To join the two ligands through a linker, often utilizing amide bond formation.
    • Purification Methods: High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compounds.
    • Characterization Techniques: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized PROTAC .
  3. Optimization: Structural modifications are made to enhance binding affinity and selectivity for CDK9 while minimizing off-target effects. This optimization process often involves iterative cycles of synthesis and biological testing .
Molecular Structure Analysis

The molecular structure of PROTAC CDK9/Cyclin T1 Degrader-2 is characterized by:

Detailed structural analysis using X-ray crystallography or NMR can provide insights into the binding interactions between the PROTAC, CDK9, and the E3 ligase, which are critical for understanding its mechanism of action .

Chemical Reactions Analysis

The primary chemical reaction involved in the action of PROTAC CDK9/Cyclin T1 Degrader-2 is:

  1. Ubiquitination Reaction: Once the PROTAC binds to both CDK9 and an E3 ligase, it facilitates the transfer of ubiquitin molecules to lysine residues on CDK9. This process is crucial for marking CDK9 for degradation by the proteasome.
  2. Proteasomal Degradation: Following ubiquitination, the tagged CDK9 is recognized by the proteasome, where it undergoes proteolytic degradation into small peptides. This reaction is essential for reducing the levels of active CDK9 within cells .

Technical details regarding these reactions include:

  • The formation of a ternary complex involving the PROTAC, target protein (CDK9), and E3 ligase.
  • The requirement for ATP in the ubiquitination process, as it provides energy for activating ubiquitin.
Mechanism of Action

The mechanism of action for PROTAC CDK9/Cyclin T1 Degrader-2 involves several sequential steps:

  1. Binding: The PROTAC binds simultaneously to CDK9 and an E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin moieties onto lysine residues on CDK9.
  3. Degradation: The ubiquitinated CDK9 is then recognized by the proteasome, leading to its degradation.

This mechanism not only reduces the levels of CDK9 but also disrupts downstream signaling pathways that rely on this kinase, thereby exerting anti-cancer effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under recommended storage conditions (e.g., -20°C).
  • Reactivity: Reacts with nucleophiles due to functional groups present in its structure.

Relevant data analyses include:

  • Stability studies indicating shelf-life under various conditions.
  • Solubility profiles essential for formulation development .
Applications

PROTAC CDK9/Cyclin T1 Degrader-2 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: It serves as a promising candidate for treating cancers where CDK9 plays a pivotal role in transcriptional regulation related to oncogenes such as cMyc and androgen receptor signaling .
  2. Research Tool: As a selective degrader, it enables researchers to study the biological functions of CDK9 without interference from other kinases, providing insights into its role in various cellular processes .
  3. Combination Therapies: It may be used in combination with other therapeutic agents, such as Bcl2 inhibitors, to enhance anti-cancer efficacy through synergistic effects .

Properties

Product Name

PROTAC CDK9/CycT1 Degrader-2

IUPAC Name

N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[3-(5-hydroxy-4-methyl-2-oxochromen-7-yl)oxypropyl]piperidine-4-carboxamide

Molecular Formula

C30H36N4O6S2

Molecular Weight

612.8 g/mol

InChI

InChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37)

InChI Key

YWIOKMKBFQAIMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.